molecular formula C9H13BO2S B2977021 3-(Isopropylthio)phenylboronic acid CAS No. 2096332-50-0

3-(Isopropylthio)phenylboronic acid

Cat. No.: B2977021
CAS No.: 2096332-50-0
M. Wt: 196.07
InChI Key: TYMJMLLQMVIAOG-UHFFFAOYSA-N
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Description

3-(Isopropylthio)phenylboronic acid is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle .


Synthesis Analysis

Phenylboronic acid, a similar compound, is synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular formula for 4-(Isopropylthio)phenylboronic acid, a similar compound, is C9H13BO2S . The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acid and its derivatives are commonly used as building blocks in synthetic organic chemistry, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond .


Physical and Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .

Scientific Research Applications

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives similar to 3-(Isopropylthio)phenylboronic acid, have been extensively used as catalysts in organic synthesis. For example, phenylboronic acid has been used as an efficient and convenient catalyst for the three-component synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Sara et al., 2012). This indicates that this compound could potentially be explored for similar catalytic applications in organic chemistry, leveraging its unique structural features for novel synthetic routes.

Drug Delivery Systems

Phenylboronic acids have found applications in the development of drug delivery systems due to their unique properties. For instance, phenylboronic acid-decorated nanoparticles have been designed for tumor-targeted drug delivery, where modifications on the surface of conventional nanoparticles with phenylboronic acid derivatives enhanced tumor homing activity, thus improving tumor accumulation and antitumor effect (Wang, Xin et al., 2016). The specificity of phenylboronic acids towards certain biological molecules could make this compound a candidate for designing more efficient drug delivery vehicles, particularly for targeting and treating cancers.

Glucose-Responsive Materials

The ability of phenylboronic acids to interact with saccharides has led to their use in creating glucose-responsive materials, which are particularly promising for diabetes management. For example, glucose-sensitive self-assembled films modified with phenylboronic acid derivatives have been developed for controlled drug delivery, demonstrating pH- and thermo-sensitive swelling behaviors enhanced by the presence of glucose (Ding, Zhibo et al., 2009). This indicates a potential area of application for this compound in the development of smart, responsive materials for biomedical applications, including self-regulated insulin delivery systems.

Sensing and Detection

Phenylboronic acids have been utilized in the development of sensors due to their ability to bind to diols, which can be found in sugars. This property allows for the design of saccharide recognition systems, which are useful in various fields, including healthcare and environmental monitoring. The structure-function relationship of phenyl boronic acid-grafted materials has been studied for optical modulation, demonstrating their utility in near-infrared fluorescence response to saccharide binding (Mu, B. et al., 2012). This suggests that this compound could be explored for applications in optical sensors, taking advantage of its potential for specific interactions with various analytes.

Safety and Hazards

Phenylboronic acid is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of water . If irritation persists, medical advice should be sought .

Future Directions

Phenylboronic acid-based glucose-sensitive hydrogels able to release hypoglycemic drugs (such as insulin) as a response to the increase of the glucose level are of interest for researchers . This could be a potential future direction for 3-(Isopropylthio)phenylboronic acid as well.

Properties

IUPAC Name

(3-propan-2-ylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJMLLQMVIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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